molecular formula C6H12ClN B13471645 Hex-5-yn-3-aminehydrochloride CAS No. 2913279-38-4

Hex-5-yn-3-aminehydrochloride

Cat. No.: B13471645
CAS No.: 2913279-38-4
M. Wt: 133.62 g/mol
InChI Key: BKSCQIQBTUQYSR-UHFFFAOYSA-N
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Description

Hex-5-yn-3-aminehydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an alkyne group at the fifth carbon and an amine group at the third carbon, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hex-5-yn-3-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of Hex-5-yne, which can be obtained through the alkylation of terminal alkynes.

    Amination: The alkyne is then subjected to hydroamination, where an amine group is introduced at the third carbon. This can be achieved using a suitable amine source under catalytic conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Hex-5-yn-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other substituted amine derivatives.

Scientific Research Applications

Hex-5-yn-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hex-5-yn-3-aminehydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The amine group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions.

    Pathways Involved: The compound can modulate biochemical pathways by acting as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Hex-5-yn-3-aminehydrochloride can be compared with other similar compounds, such as:

    Hex-5-yn-2-aminehydrochloride: Differing by the position of the amine group, which can affect its reactivity and applications.

    Hex-4-yn-3-aminehydrochloride: Differing by the position of the alkyne group, influencing its chemical properties.

    Pent-4-yn-3-aminehydrochloride: A shorter carbon chain, which can impact its solubility and reactivity.

Properties

CAS No.

2913279-38-4

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

hex-5-yn-3-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-3-5-6(7)4-2;/h1,6H,4-5,7H2,2H3;1H

InChI Key

BKSCQIQBTUQYSR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#C)N.Cl

Origin of Product

United States

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